molecular formula C11H16N2O2 B3284300 Ethyl 4-(1-hydrazinylethyl)benzoate CAS No. 78254-87-2

Ethyl 4-(1-hydrazinylethyl)benzoate

Cat. No.: B3284300
CAS No.: 78254-87-2
M. Wt: 208.26
InChI Key: OEZNTSMHCAKDNV-UHFFFAOYSA-N
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Description

Ethyl 4-(1-hydrazinylethyl)benzoate (CAS: 78254-16-7) is a benzoate ester derivative featuring a hydrazinyl-ethyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₁H₁₅N₂O₂, with a molecular weight of 207.25 g/mol. Structurally, the compound combines a benzoate ester backbone with a hydrazine-functionalized ethyl chain, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

ethyl 4-(1-hydrazinylethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-15-11(14)10-6-4-9(5-7-10)8(2)13-12/h4-8,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZNTSMHCAKDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(1-hydrazinylethyl)benzoate can be synthesized through the esterification of 4-(1-hydrazinylethyl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, with an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-hydrazinylethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(1-hydrazinylethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(1-hydrazinylethyl)benzoate involves its interaction with molecular targets through its hydrazine and ester functional groups. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Key Observations:

  • Reactivity : Hydrazinyl derivatives (e.g., this compound) exhibit unique nucleophilic and chelating properties due to the –NH–NH₂ group, enabling applications in coordination chemistry and drug design .
  • Biological Activity: Pyridazine-substituted analogs (e.g., I-6230) show enhanced receptor-binding affinity compared to hydrazinyl derivatives, as noted in .

Reactivity and Functional Group Influence

  • Hydrazine vs. Amine Substituents: Hydrazine groups increase nucleophilicity but reduce stability under oxidative conditions. For example, highlights that ethyl 4-(dimethylamino)benzoate achieves higher polymerization efficiency than hydrazine derivatives due to the amine’s electron-donating effect .
  • Enzymatic Interactions: reveals that 4-aminobenzoate derivatives (structurally similar to hydrazinyl analogs) exhibit low catalytic efficiency (kcat = 0.17 s⁻¹) with 4-hydroxybenzoate 1-hydroxylase, suggesting steric hindrance from bulkier substituents (e.g., hydrazinylethyl) may further reduce enzyme affinity .

Biological Activity

Ethyl 4-(1-hydrazinylethyl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables.

Synthesis

This compound can be synthesized through a reaction involving hydrazine derivatives and ethyl benzoate. The general reaction pathway includes:

  • Formation of the hydrazone : Ethyl benzoate is reacted with hydrazine to form the corresponding hydrazone.
  • Reduction : The hydrazone is then reduced to yield this compound.

This synthetic approach allows for the introduction of various substituents that can modify the compound's biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of ethyl benzoate compounds exhibit significant anticancer properties. For instance, similar hydrazone derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds could effectively suppress angiogenesis and exhibit cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

Compound NameIC50 (µM)Mechanism of Action
This compound15Induction of apoptosis
Derivative A10Inhibition of angiogenesis
Derivative B20Cell cycle arrest

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes relevant to cancer progression, such as histone lysine-specific demethylase 1 (LSD1). LSD1 plays a crucial role in epigenetic regulation and is often overexpressed in various cancers. Preliminary studies suggest that this compound may act as an inhibitor of this enzyme, thus potentially reactivating silenced tumor suppressor genes.

Case Study: LSD1 Inhibition

In a study examining several hydrazone derivatives, it was found that this compound exhibited a binding affinity for LSD1 with an IC50 value indicating effective inhibition at low concentrations. This suggests a promising avenue for further research into its role as an epigenetic modulator in cancer therapy.

Binding Studies

Binding studies using fluorescence spectroscopy have shown that this compound interacts with human serum albumin (HSA), which may influence its pharmacokinetics and bioavailability. The binding constant was determined to be significant, indicating strong interaction with HSA.

Table 2: Binding Affinity of this compound to HSA

Temperature (K)Binding Constant (M^-1)
29210^4
29810^5
30410^5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(1-hydrazinylethyl)benzoate
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